molecular formula C14H15NO3 B7672658 N-cyclopropyl-5-methoxy-3-methyl-1-benzofuran-2-carboxamide

N-cyclopropyl-5-methoxy-3-methyl-1-benzofuran-2-carboxamide

Cat. No.: B7672658
M. Wt: 245.27 g/mol
InChI Key: TYAHPELQGOQPRQ-UHFFFAOYSA-N
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Description

N-cyclopropyl-5-methoxy-3-methyl-1-benzofuran-2-carboxamide is a compound belonging to the benzofuran class of chemicals.

Preparation Methods

The synthesis of N-cyclopropyl-5-methoxy-3-methyl-1-benzofuran-2-carboxamide can be achieved through a combination of C-H arylation and transamidation reactions. The process typically involves the use of palladium catalysis to install various aryl and heteroaryl substituents at the C3 position of the benzofuran scaffold. This is followed by a one-pot, two-step transamidation procedure to achieve the desired product . Industrial production methods may involve optimizing these reactions for scale-up, ensuring high yields and purity.

Chemical Reactions Analysis

N-cyclopropyl-5-methoxy-3-methyl-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-cyclopropyl-5-methoxy-3-methyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of cancer cell apoptosis .

Comparison with Similar Compounds

N-cyclopropyl-5-methoxy-3-methyl-1-benzofuran-2-carboxamide can be compared with other benzofuran derivatives, such as:

Properties

IUPAC Name

N-cyclopropyl-5-methoxy-3-methyl-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3/c1-8-11-7-10(17-2)5-6-12(11)18-13(8)14(16)15-9-3-4-9/h5-7,9H,3-4H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYAHPELQGOQPRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C1C=C(C=C2)OC)C(=O)NC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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